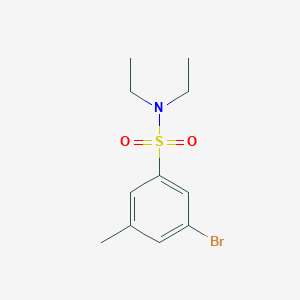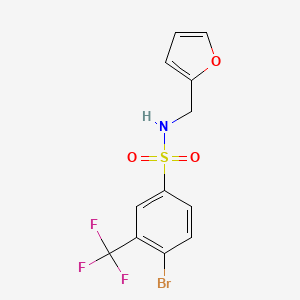
3-chloro-5-cyclohexyl-1H-1,2,4-triazole
Descripción general
Descripción
“3-chloro-5-cyclohexyl-1H-1,2,4-triazole” is a compound that belongs to the class of organic heterocyclic compounds known as triazoles . It has a molecular formula of C8H12ClN3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, has been extensively studied . Various synthetic routes have been developed over the years, including conventional and green synthesis methods .Molecular Structure Analysis
The molecular structure of “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” consists of a five-membered di-unsaturated ring structure composed of three nitrogen atoms and two carbon atoms . The compound has a molecular weight of 185.654 Da .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds, such as “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, have been a subject of significant research interest . These compounds can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, leading to the construction of diverse novel bioactive molecules .Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” a potential candidate for the development of new antibacterial agents.
Antiviral Medication
The 1,2,4-triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . Among them, ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases . This suggests that “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” could be explored for its potential antiviral properties.
Treatment of Fungal Infections
Voriconazole, a drug used to treat serious fungal infections, also contains the 1,2,4-triazole motif . This indicates that “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” could be investigated for its antifungal properties.
Calcium Channel Blockers
The 1,2,4-triazole ring is a component of carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer . This suggests that “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” could be studied for its potential as a calcium channel blocker.
Coordination Chemistry
1,2,4-triazoles, especially those bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials . This indicates that “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” could be explored for its potential in coordination chemistry.
Drug Discovery
Considering the importance of the 1,2,4-triazole scaffold in drug discovery , “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” could be a valuable building block for the synthesis of new drugs. It could be used to expand the chemical space of 5-functionalized 1,2,4-triazoles, with a special focus on low molecular weight compounds bearing aliphatic substituents .
Direcciones Futuras
The future directions in the research of 1,2,4-triazole derivatives, including “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These compounds have potential applications in drug discovery due to their wide range of therapeutic applications .
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-5-cyclohexyl-1H-1,2,4-triazole is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, by binding directly to the active site residues . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The compound’s interaction with the carbonic anhydrase-II enzyme affects the carbon dioxide hydration pathway. This can lead to changes in pH balance and potentially influence various downstream biochemical processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the carbonic anhydrase-II enzyme. This inhibition can alter the enzyme’s activity, potentially affecting pH regulation and other related cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s boiling point is approximately 358.9°C at 760 mmHg , suggesting that it is stable under normal physiological conditions.
Propiedades
IUPAC Name |
3-chloro-5-cyclohexyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMPTBYTKIOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-cyclohexyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



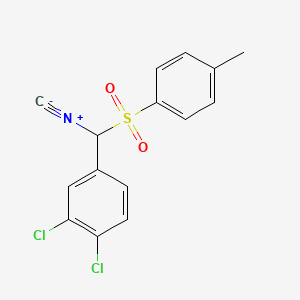
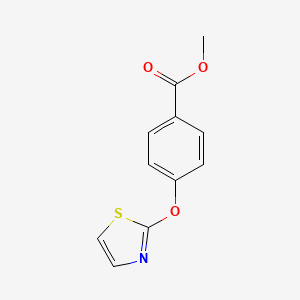




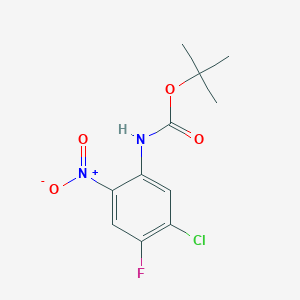
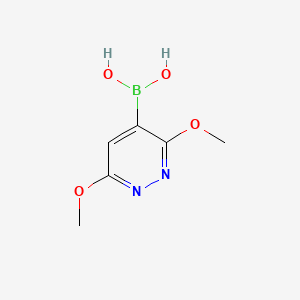
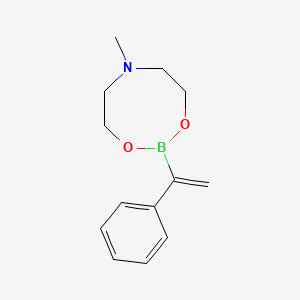

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)
